

Quantitative Data on Avanbulin Activity

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Compound Focus: Avanbulin

CAS No.: 798577-91-0
Cat. No.: S548169

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The table below summarizes key in vitro activity data for **avanbulin** from published research, which is essential for designing your experiments and determining appropriate concentrations.

Assay Type	Cell Lines / System Used	Reported IC ₅₀ / Kd	Key Findings	Citation
Tubulin Binding	Purified tubulin	Kd = 244 nM	Binds to the colchicine site on tubulin.	[1]
Tubulin Assembly Inhibition	Purified tubulin at 37°C	IC ₅₀ = 1.4 µM	Potently inhibits microtubule polymerization.	[1]
Cell Proliferation (Cytotoxicity)	Panel of 23 human tumor cell lines (e.g., RD, TC-71, SJ-GBM2)	Median IC ₅₀ = 13.8 nM (after 96 hours)	Shows broad anti-proliferative activity, including in models resistant to other microtubule-targeting agents.	[2] [1]
Cell Migration Inhibition	Glioma-initiating cells (GBM6, GBM9)	6 nM and 20 nM	Effectively inhibits cell migration.	[1]

Detailed Experimental Protocols

Here are methodologies for two key assays you can adapt to study **avanbulin**'s effects.

Cell Proliferation and Cytotoxicity Assay (MTT/XTT-based)

This colorimetric assay measures the reduction of metabolic activity, a proxy for cell viability, in response to **avanbulin** treatment [3].

- **Principle:** Metabolically active cells convert tetrazolium salts (MTT, XTT, MTS, WST-1) into colored formazan products. The intensity of the color, which is proportional to the number of viable cells, is measured spectrophotometrically [3].
- **Materials:**
 - Cell lines of interest (e.g., from cancer models)
 - **Avanbulin** (BAL27862) stock solution in DMSO
 - Cell culture medium and reagents (e.g., PBS, trypsin)
 - 96-well cell culture plates
 - Tetrazolium reagent (e.g., MTT, XTT)
 - Microplate spectrophotometer (ELISA reader)
- **Procedure:**
 - **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium. Include a control well with medium only (blank). Incubate for 24 hours to allow cell attachment.
 - **Compound Treatment:** Prepare serial dilutions of **avanbulin** in culture medium. The final DMSO concentration should be kept constant and below 0.5% to avoid solvent toxicity. Add 100 μ L of each dilution to the test wells. Include a vehicle control (DMSO only).
 - **Incubation:** Incubate the plate for the desired treatment duration (e.g., 48-96 hours) at 37°C in a 5% CO₂ incubator.
 - **Viability Measurement:** Add 10-20 μ L of the tetrazolium reagent to each well. Incubate for 1-4 hours until a visible color change occurs.
 - **Absorbance Reading:** For MTT, which produces an insoluble formazan, carefully remove the medium, dissolve the formazan crystals in DMSO, and measure the absorbance at 570 nm. For XTT or WST-1, which produce soluble formazan, measure the absorbance directly at 450 nm [3].
 - **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the IC₅₀ value.

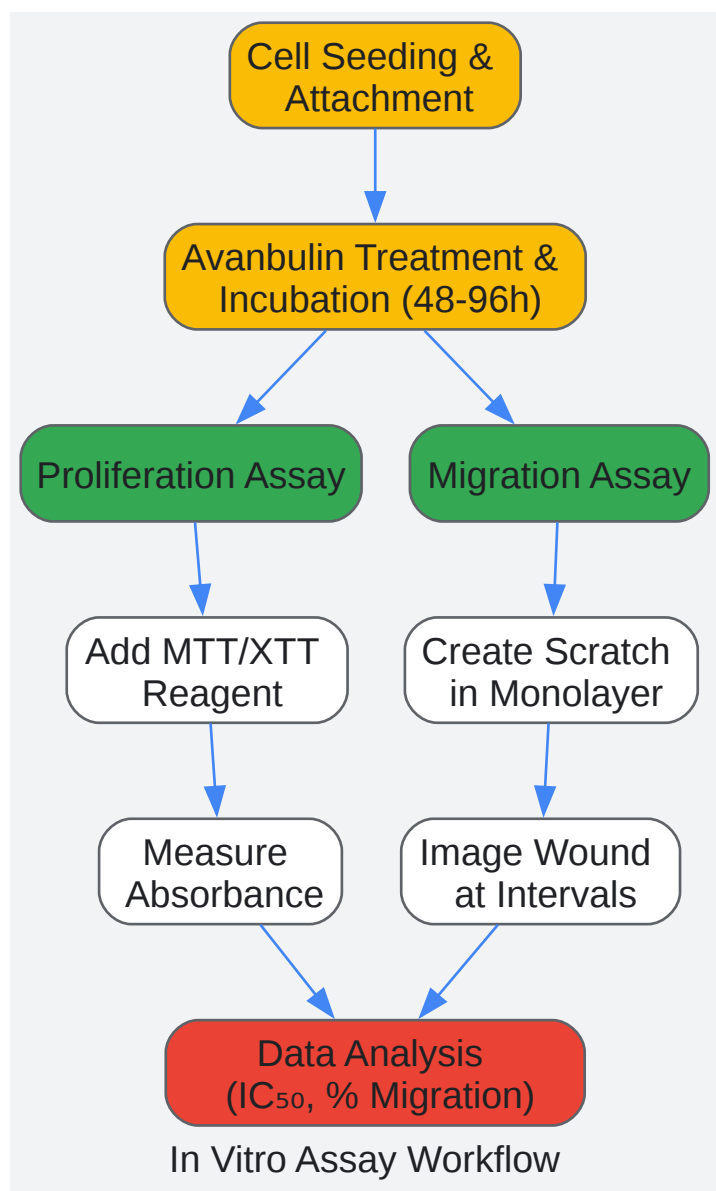
Cell Migration Assay (In Vitro Scratch/Wound Healing Assay)

This simple and inexpensive method is used to study the effect of compounds on cell migration, a key process in cancer metastasis [4].

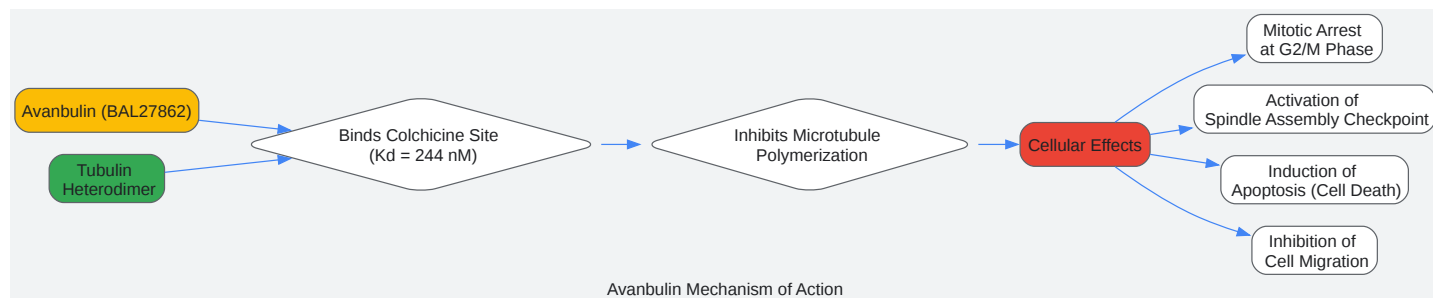
- **Principle:** A "scratch" is created in a confluent cell monolayer. The migration of cells into the wound area is monitored over time and quantified in the presence or absence of **avanbulin** [4].
- **Materials:**
 - Cell lines (e.g., GBM6, GBM9 as referenced)
 - 12-well or 24-well cell culture plates
 - Sterile pipette tip (200 μ L) or specialized wound maker
 - Phase-contrast microscope with camera
 - Image analysis software (e.g., ImageJ)
- **Procedure:**
 - **Cell Seeding:** Seed cells in a multi-well plate to achieve 100% confluency within 24-48 hours.
 - **Scratch Creation:** Use a sterile pipette tip to create a straight, uniform "scratch" through the cell monolayer. Gently wash the well with PBS to remove detached cells.
 - **Compound Addition:** Add fresh medium containing **avanbulin** at the desired concentrations (e.g., 6 nM, 20 nM). Include a vehicle control.
 - **Image Acquisition:** Immediately capture an image of the scratch at time zero (T=0) and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope. Mark positions on the plate to image the exact same locations each time.
 - **Data Analysis:** Measure the width of the scratch area at each time point using image analysis software. Calculate the percentage of wound closure relative to T=0 for each condition.

Experimental Workflow and Mechanism of Action

The following diagrams, created using Graphviz DOT language, illustrate the experimental workflow and the molecular mechanism of **avanbulin** to help you visualize the key processes.



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Key Considerations for Researchers

- **Solubility and Formulation:** **Avanbulin** is typically prepared as a stock solution in DMSO. The maximum solubility in DMSO is approximately 250 mg/mL (~645 mM) [1]. For cell-based assays, further dilute this stock in culture medium, ensuring the final DMSO concentration is non-cytotoxic (usually ≤0.5%).
- **Activity in Resistant Models:** A significant feature of **avanbulin** is its demonstrated activity in pre-clinical cancer models that are refractory to other microtubule-targeting agents like taxanes and vinca alkaloids, including those with P-glycoprotein overexpression [2] [5]. This makes it a promising candidate for studying drug-resistant cancers.
- **Beyond Proliferation:** Remember that **avanbulin**'s effects extend beyond directly killing cancer cells. As shown in the data, it can also inhibit cell migration, which is a critical step in metastasis [1]. Utilizing functional assays like the scratch assay can provide a more comprehensive picture of its anti-cancer potential.

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